N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide
Overview
Description
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a sulfamoyl group attached to a phenyl ring, and two methoxy groups attached to a benzamide moiety. This compound has been studied for its inhibitory effects on certain enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of a phenyl ring to introduce the sulfamoyl group. This is achieved by reacting the phenyl compound with a sulfonating agent such as chlorosulfonic acid, followed by neutralization with a base like sodium hydroxide.
Introduction of the Dipropyl Groups: The sulfamoyl intermediate is then reacted with dipropylamine under controlled conditions to introduce the dipropyl groups.
Methoxylation: The final step involves the introduction of methoxy groups onto the benzamide moiety. This is typically achieved through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfamoyl group to a sulfonamide.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Potential therapeutic applications in treating inflammatory diseases due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide involves the inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide
- N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide
Uniqueness
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methoxy groups enhances its solubility and bioavailability, making it a more effective inhibitor compared to similar compounds with fewer or different substituents.
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-5-14-23(15-6-2)29(25,26)17-12-10-16(11-13-17)22-21(24)20-18(27-3)8-7-9-19(20)28-4/h7-13H,5-6,14-15H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLYRLQZXFNEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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